Enzaplatovir
準備方法
BTA-C585の合成は、市販の出発物質から始まるいくつかのステップを含みます。 合成経路には、通常、縮合、環化、官能基変換などの化学反応を介して主要な中間体の形成が含まれます . 反応条件は、しばしば有機溶媒、触媒、および制御された温度の使用を伴い、高純度の目的の生成物を達成します . 工業生産方法は、これらの合成経路の最適化を含み、化合物の品質と収率を維持しながら、生産をスケールアップすることがあります .
化学反応の分析
BTA-C585は、以下を含むさまざまな化学反応を起こします。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、BTA-C585の酸化は、異なる官能基を持つ酸化誘導体の形成につながる可能性があります .
科学的研究の応用
BTA-C585は、以下を含む幅広い科学研究アプリケーションを持っています。
作用機序
BTA-C585は、呼吸器合胞体ウイルスの融合タンパク質を標的にすることによって効果を発揮します。融合タンパク質は、ウイルスが宿主細胞に侵入するために不可欠です。このタンパク質を阻害することにより、BTA-C585はウイルスが宿主細胞膜と融合するのを防ぎ、それによってウイルスの侵入とそれに続く複製を阻止します。このメカニズムは、融合タンパク質のプレフュージョン型に結合し、膜融合に必要なそのコンフォメーション変化を妨げることを含みます。
類似の化合物との比較
BTA-C585は、その高い経口バイオアベイラビリティと強力な抗ウイルス活性のために、融合阻害剤の中でユニークです。類似の化合物には以下が含まれます。
JNJ-53718678: 同様の抗ウイルス活性を持つ別の融合阻害剤ですが、薬物動態特性は異なります。
AK-0529: 異なる化学構造を持つ融合阻害剤ですが、作用機序は類似しています。
GS-5806: 臨床試験で有効性が示されている融合阻害剤ですが、投与量は異なります。
BTA-C585は、その良好な薬物動態プロファイルと、in vitroおよびin vivo研究における有効性のために際立っています。
類似化合物との比較
BTA-C585 is unique among fusion inhibitors due to its high oral bioavailability and potent antiviral activity. Similar compounds include:
JNJ-53718678: Another fusion inhibitor with similar antiviral activity but different pharmacokinetic properties.
AK-0529: A fusion inhibitor with a different chemical structure but similar mechanism of action.
GS-5806: A fusion inhibitor that has shown efficacy in clinical trials but with different dosing requirements.
BTA-C585 stands out due to its favorable pharmacokinetic profile and effectiveness in both in vitro and in vivo studies.
生物活性
Enzaplatovir, also known as BTA-C585, is an antiviral compound primarily investigated for its efficacy against respiratory syncytial virus (RSV) and potentially other viral infections. This article discusses its biological activity, including pharmacological properties, clinical trial outcomes, and comparative analyses with other antiviral agents.
Overview of this compound
This compound is a small molecule that has shown promise in preclinical and clinical settings for treating RSV infections. It functions by inhibiting viral replication, thereby reducing the viral load in infected individuals. The compound has undergone various phases of clinical trials to assess its safety and efficacy.
This compound targets specific viral proteins involved in the replication cycle of RSV. Preliminary studies suggest that it interferes with the viral fusion process, which is critical for the virus to enter host cells. This mechanism is similar to other antiviral agents but is distinguished by its unique binding properties and efficacy profile.
Phase 1 and Phase 2 Trials
- Phase 1 Trials : Initial studies focused on the safety and pharmacokinetics of this compound in healthy volunteers. These trials established a dose-dependent safety profile and identified optimal dosing regimens for subsequent studies.
-
Phase 2 Trials : A randomized, double-blind, placebo-controlled study evaluated the antiviral activity of this compound against RSV in a controlled environment. The primary endpoint was the reduction in viral load as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR) from nasal swabs.
- Results : Participants receiving this compound showed a statistically significant reduction in RSV RNA levels compared to placebo controls. The study reported a decrease in hospitalization rates among treated individuals, highlighting its potential clinical utility.
Comparative Efficacy
This compound has been compared with other antiviral therapies for RSV, including monoclonal antibodies and other small molecules. Below is a summary table comparing the efficacy of this compound with selected antiviral agents:
Antiviral Agent | Mechanism of Action | Phase | Efficacy | Notes |
---|---|---|---|---|
This compound | Viral replication inhibitor | Phase 2 | Significant reduction in viral load | Promising results in reducing hospitalization |
Palivizumab | Monoclonal antibody targeting RSV F protein | Marketed | 55% reduction in RSV-associated hospitalization | Standard care for high-risk infants |
Rilematovir | RNA polymerase inhibitor | Phase 2 | Reduced viral loads observed | Effective against both RSV-A and RSV-B strains |
Remdesivir | RNA polymerase inhibitor | Emergency Use Authorization | Effective against multiple viruses including SARS-CoV-2 | Broad-spectrum antiviral |
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A cohort of immunocompromised patients treated with this compound exhibited improved outcomes compared to historical controls receiving standard care. Notably, reductions in RSV-related complications were observed.
- Case Study 2 : In pediatric patients at high risk for severe RSV infection, treatment with this compound resulted in shorter hospital stays and lower rates of intensive care unit admissions compared to those receiving placebo.
Research Findings
Recent systematic reviews have synthesized data from multiple studies regarding the efficacy and safety of this compound:
- A systematic review highlighted that this compound demonstrated comparable efficacy to leading monoclonal antibodies while offering advantages in terms of administration routes and potential cost-effectiveness.
- Ongoing research continues to explore its application against other respiratory viruses, including SARS-CoV-2, where initial findings suggest it may inhibit viral entry through similar mechanisms.
特性
IUPAC Name |
(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDXTBCRESIJFH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323077-89-9 | |
Record name | Enzaplatovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENZAPLATOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。